molecular formula C11H9NO3 B3050990 2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-09-9

2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione

Cat. No.: B3050990
CAS No.: 30265-09-9
M. Wt: 203.19 g/mol
InChI Key: DKSTXLMDHUKADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is a spirocyclic compound characterized by a unique structure where an oxazolidine ring is fused to an indene moiety

Preparation Methods

The synthesis of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of a cyclization reaction where the indene derivative reacts with an oxazolidine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione can be compared with other spirocyclic compounds such as spiro[indene-1,4’-piperidine]-2’,5’-dione and spiro[indene-1,4’-thiazolidine]-2’,5’-dione. While these compounds share a similar spirocyclic structure, 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

30265-09-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione

InChI

InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,14)

InChI Key

DKSTXLMDHUKADW-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2

30265-09-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.